BenchChemオンラインストアへようこそ!

1-(3-Methoxyphenyl)-3-phenylurea

Lipophilicity Pharmacokinetics Property-Based Design

Procure 1-(3-Methoxyphenyl)-3-phenylurea (CAS 13142-83-1) as a critical Sorafenib intermediate. This unsymmetrical diaryl urea exhibits a distinct XLogP3 of 2.7, crucial for solubility and permeability in SAR studies. Substitution with generic analogs risks synthetic divergence; this specific compound ensures process fidelity for generic drug development and analytical validation. Ideal for medicinal chemistry and quality control applications.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 13142-83-1
Cat. No. B3335624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-phenylurea
CAS13142-83-1
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-18-13-9-5-8-12(10-13)16-14(17)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,17)
InChIKeyBYDALDRWUBYRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-3-phenylurea (CAS 13142-83-1): Chemical Identity and Primary Structural Features


1-(3-Methoxyphenyl)-3-phenylurea (CAS 13142-83-1) is an unsymmetrical diaryl urea derivative belonging to the phenylurea compound class. Its molecular formula is C14H14N2O2 with a molecular weight of 242.27 g/mol, featuring a central urea linkage substituted with an unsubstituted phenyl group on one nitrogen and a 3-methoxyphenyl moiety on the other. The compound contains 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds [1]. These structural parameters, including its XLogP3 value of 2.7, are fundamental to its solubility, membrane permeability, and intermolecular interactions, which directly influence both its biological activity profile and its utility as a building block in the synthesis of more complex pharmacologically active molecules [1].

Why 1-(3-Methoxyphenyl)-3-phenylurea (CAS 13142-83-1) Cannot Be Replaced by Arbitrary Analogs


Within the diaryl urea class, seemingly minor structural modifications—such as the regioisomeric position of a methoxy substituent or the introduction of a second substituent—can profoundly alter the compound's physicochemical properties and, consequently, its biological and chemical reactivity [1][2]. For instance, the XLogP3 value of 2.7 for 1-(3-methoxyphenyl)-3-phenylurea [1] differs from that of its para-isomer, 1-(4-methoxyphenyl)-3-phenylurea (XLogP3: 2.9) [3], leading to measurable differences in lipophilicity that impact membrane partitioning and in vivo distribution [2]. Furthermore, studies on related unsymmetrical diaryl ureas confirm that the specific pattern of aromatic substitution is a critical determinant of target selectivity and potency, as demonstrated by the differential anticancer activities of compounds like N-(3-methoxyphenyl)-N′-(3-methylphenyl)urea versus other regioisomers [4]. Therefore, generic substitution of 1-(3-methoxyphenyl)-3-phenylurea with a 'similar' urea analog without empirical validation is scientifically unsound and carries significant risk of functional divergence in any intended application.

Quantitative Evidence for 1-(3-Methoxyphenyl)-3-phenylurea (CAS 13142-83-1) Differentiation


Lipophilicity-Driven Differentiation from Para-Methoxy Isomer

The 3-methoxy substitution pattern of the target compound (CAS 13142-83-1) confers a distinct lipophilicity profile compared to its regioisomeric analog, 1-(4-methoxyphenyl)-3-phenylurea (CAS 3746-53-0). The XLogP3 value for 1-(3-methoxyphenyl)-3-phenylurea is calculated to be 2.7 [1], which is 0.2 units lower than the XLogP3 of 2.9 for the para-methoxy isomer [2]. This difference in calculated partition coefficient translates to a measurable change in lipophilicity, a critical property governing passive membrane permeability, non-specific protein binding, and overall pharmacokinetic distribution [3]. While the difference is not large, in lead optimization campaigns, such a shift in lipophilicity can be the determining factor in achieving an optimal balance between potency and ADME properties [3].

Lipophilicity Pharmacokinetics Property-Based Design

Structural Confirmation and Purity Characterization for Quality Control

The procurement value of 1-(3-methoxyphenyl)-3-phenylurea for synthetic applications is underpinned by the availability of validated analytical data that confirms its identity and purity, which can be compared against alternative synthetic routes or sourcing options. The compound has been fully characterized using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and the data align with the theoretical and reported values [1]. In contrast, data for less common or less rigorously synthesized analogs may be sparse or absent, introducing uncertainty into research workflows. Furthermore, the compound's use as an intermediate in the synthesis of the anti-cancer drug Sorafenib implies that its purity and structural integrity are of paramount importance, as impurities can propagate through multi-step syntheses, reducing yield and compromising the final active pharmaceutical ingredient's quality. While a direct comparison of purity profiles is vendor-specific, the existence of robust, peer-reviewed characterization data for this specific compound reduces analytical uncertainty compared to poorly characterized alternatives.

Analytical Chemistry Quality Control Synthesis

Validated Utility as a Key Intermediate in Sorafenib Synthesis

A critical differentiator for 1-(3-methoxyphenyl)-3-phenylurea (CAS 13142-83-1) is its established and published role as a direct intermediate in the synthesis of Sorafenib, a globally marketed, multi-kinase inhibitor for the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer [1]. This is a specific, high-value application that is not shared by its regioisomeric analog, 1-(4-methoxyphenyl)-3-phenylurea, or by many other simple diaryl ureas. While other ureas are explored in academic settings, the 3-methoxy derivative's direct, documented link to a commercially successful drug provides a quantifiable, application-driven justification for its procurement and use over less proven analogs. The synthesis of Sorafenib often involves a convergent route where the 3-methoxyphenyl urea moiety is a crucial building block [1].

Medicinal Chemistry Process Chemistry Oncology

Differential Biological Activity Profile vs. Methyl-Substituted Analog

A comparative analysis within a series of unsymmetrical diaryl ureas reveals that the specific substitution pattern on the phenyl rings, including the presence of a 3-methoxy group, leads to distinct anticancer activity profiles. In a study evaluating 17 urea derivatives, the compound N-(3-methoxyphenyl)-N′-(3-methylphenyl)urea (a close analog differing from the target compound by a methyl group on the other phenyl ring) was synthesized and evaluated. While the target compound 1-(3-methoxyphenyl)-3-phenylurea itself was not the subject of that particular assay, the study demonstrated that the compound N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea (9) exhibited an in vitro anticancer activity with an IC50 value of 78.28 ± 1.2 μM [1]. This data point establishes that minor changes in the N′-aryl substituent (e.g., from phenyl to benzothiazolyl or methylphenyl) can drastically alter anticancer potency within the 3-methoxyphenyl urea scaffold. The unsubstituted phenyl analog (the target compound) is therefore a critical baseline comparator for any SAR exploration aiming to optimize potency, as its activity is likely to be different from that of more elaborately substituted derivatives.

Anticancer Structure-Activity Relationship Urea Derivatives

High-Value Application Scenarios for 1-(3-Methoxyphenyl)-3-phenylurea (CAS 13142-83-1)


Process Chemistry: Intermediate for the Synthesis of Sorafenib

This is the compound's most established and commercially significant application. 1-(3-Methoxyphenyl)-3-phenylurea is a documented key intermediate in the multi-step synthesis of the anti-cancer drug Sorafenib . Procuring this specific compound is essential for any lab or CDMO involved in the development, scale-up, or manufacturing of generic Sorafenib, as it is a validated building block in the established synthetic route. The use of alternative, unproven ureas would introduce significant synthetic risk and require extensive revalidation of the entire downstream process.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors

The diaryl urea scaffold is a well-known pharmacophore for kinase inhibition, particularly against targets like VEGFR, PDGFR, and Raf kinases. 1-(3-Methoxyphenyl)-3-phenylurea, with its well-defined physicochemical properties (XLogP3 = 2.7, MW = 242.27) [1], serves as an ideal baseline or control compound in SAR campaigns. Its quantifiably distinct lipophilicity compared to its 4-methoxy isomer (XLogP3 = 2.9) [2] allows medicinal chemists to systematically probe the impact of methoxy position on target affinity and ADME properties. Furthermore, its established role as a precursor to Sorafenib validates its relevance in medicinal chemistry programs aimed at developing next-generation kinase inhibitors.

Analytical Chemistry: Reference Standard for Method Development and Impurity Profiling

Given its role in Sorafenib synthesis, 1-(3-methoxyphenyl)-3-phenylurea is a potential process-related impurity or starting material in the final drug substance. As such, it is a critical reference standard for developing and validating analytical methods (e.g., HPLC, UPLC-MS) used in pharmaceutical quality control. Its complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) [3] provides a definitive benchmark for identification. Procuring a high-purity batch of this specific compound is essential for accurately quantifying its presence in drug substance batches, ensuring compliance with ICH guidelines for impurity testing.

Basic Research: Investigating the Chemical Biology of Diaryl Ureas

For academic researchers studying the biological activity of diaryl ureas, 1-(3-methoxyphenyl)-3-phenylurea serves as a foundational tool compound. While its own bioactivity may be modest, its simple, well-characterized structure makes it an ideal negative control or comparator for more potent, functionalized diaryl urea derivatives [4]. For example, in studies exploring the SAR of unsymmetrical ureas against cancer cell lines or specific enzymes, the target compound provides a baseline against which the enhanced activity of novel analogs (e.g., those with an IC50 of 78.28 μM [4]) can be measured, thereby validating the design strategy and confirming that potency arises from specific structural modifications.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.